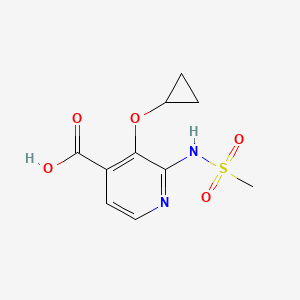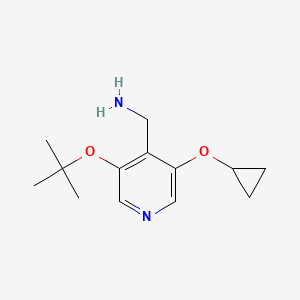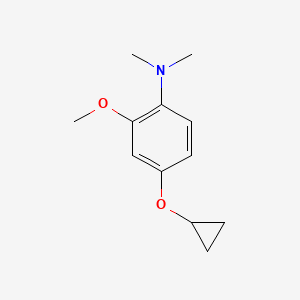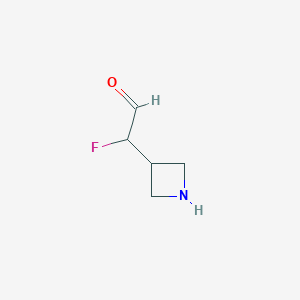
2-(Azetidin-3-yl)-2-fluoroacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yl)-2-fluoroacetaldehyde is a chemical compound that features a four-membered azetidine ring with a fluorine atom and an aldehyde group attached to it. Azetidines are a class of heterocyclic compounds known for their biological activity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(Azetidin-3-yl)-2-fluoroacetaldehyde, can be achieved through various methods. This reaction is one of the most efficient ways to synthesize functionalized azetidines, although it has inherent challenges .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of inexpensive starting materials and environmentally friendly processes. For example, the synthesis of intermediate tert-butyl 3-oxoazetidine-1-carboxylate involves a green and facile method that minimizes by-products and simplifies the work-up process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-2-fluoroacetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Substituted azetidines from nucleophilic substitution .
Scientific Research Applications
2-(Azetidin-3-yl)-2-fluoroacetaldehyde has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-2-fluoroacetaldehyde involves its interaction with molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Azetidin-3-yl)-2-fluoroacetaldehyde include:
Azetidine-2-carboxylic acid: Known for its biological activity and use in peptide synthesis.
Azetidine-3-carboxylic acid: An analogue of β-proline with interesting biological properties.
(Azetidin-2-yl)acetic acid: An analogue of homoproline with potential biological applications.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and an aldehyde group on the azetidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-2-fluoroacetaldehyde |
InChI |
InChI=1S/C5H8FNO/c6-5(3-8)4-1-7-2-4/h3-5,7H,1-2H2 |
InChI Key |
UXSDCACWHOUJSR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,10S)-4,13,13-trimethyl-9-methylidene-5,11-dioxatricyclo[8.3.0.04,6]tridecan-12-one](/img/structure/B14813637.png)
![(2E)-N-({4-[(4-methoxyphenyl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B14813641.png)

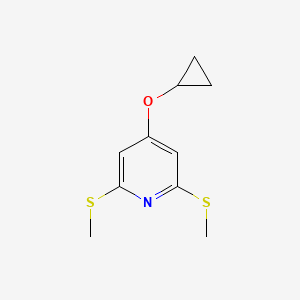
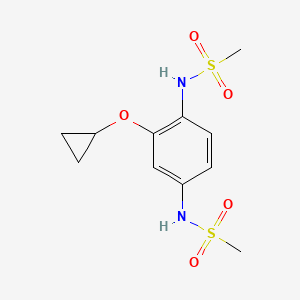
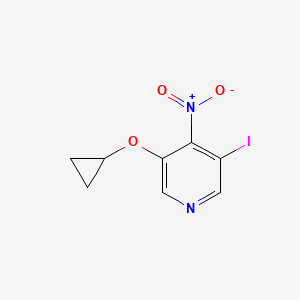
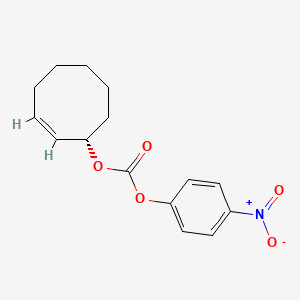
![2-[3-(Cyanomethyl)-2,4,5,6-tetramethylphenyl]propanenitrile](/img/structure/B14813687.png)
